molecular formula C16H28O B1217467 8-Cyclohexadecen-1-one CAS No. 3100-36-5

8-Cyclohexadecen-1-one

Cat. No.: B1217467
CAS No.: 3100-36-5
M. Wt: 236.39 g/mol
InChI Key: ZGEHHVDYDNXYMW-OWOJBTEDSA-N
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Description

8-Cyclohexadecen-1-one (CHD) is an organic compound belonging to the family of cyclic alkenes. It is a saturated hydrocarbon with a molecular formula of C16H30O, and is an important intermediate in the synthesis of many compounds. CHD is an important compound in various areas of scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Fragrance Material in Cosmetics

8-Cyclohexadecen-1-one, belonging to the macrocyclic ketones and derivatives family, has been reviewed for its use as a fragrance ingredient. The compound is part of a diverse group of C15, C16, and C17 compounds, including both saturated and unsaturated ketones. This review provided a comprehensive summary of all available toxicology and dermatology papers related to this compound, addressing its physical properties, acute toxicity, skin irritation, skin sensitization, elicitation, phototoxicity, and genotoxicity data. This evaluation is crucial for understanding the safety and application of this compound in fragrances and cosmetic products (Mcginty, Letizia, & Api, 2011).

Synthesis of Cyclazines

This compound has been implicated in the synthesis of new cyclazines, particularly in the production of 5-thia-1,8b-diazaacenaphthylenes. These cyclazines feature a paramagnetic ring within the peripheral 12π-electron ring system, indicating potential applications in materials science and molecular engineering. The study outlined efficient methods for synthesizing these cyclazines, showcasing the versatility and importance of this compound in advanced chemical synthesis (Ikemoto et al., 2002).

Role in Pharmaceutical Research

In pharmaceutical research, the structural modification of molecules like this compound has been shown to influence drug molecular conformation and biochemical activities. For example, the study of 8-fluoro derivatives of anthracyclines revealed how changes in the cyclohexene ring affect the drug's ability to induce DNA cleavage and its overall antitumor efficacy. This research underscores the significance of this compound derivatives in developing new pharmacological agents (Animati et al., 1996).

Advanced Chemical Reagents for Protein Synthesis Study

This compound derivatives have been utilized to create more potent inhibitors of protein synthesis. A study introduced C13-amide-functionalized derivatives of cycloheximide, demonstrating increased potencies towards inhibiting protein synthesis. These compounds were found to be superior for ribosome profiling experiments, offering valuable tools for studying protein synthesis at a molecular level (Koga et al., 2021).

Materials Science and Organic Electronics

In materials science, derivatives of this compound have been explored for their luminescent properties. The synthesis of compounds combining anthracene and 2,2′-dipyridylamine, influenced by modifying the this compound structure, led to full-color luminescent materials. These findings have implications for the development of organic light-emitting diodes (OLEDs) and other electronic devices (Chen et al., 2013).

Mechanism of Action

Target of Action

This compound is a complex molecule and its interaction with biological systems is likely multifaceted .

Mode of Action

It is known to be a mixture of isomers consisting of cyclohexadecane-1,2-dione . .

Biochemical Pathways

It has been shown to enhance the activity of wst-8 in reconstituted systems with dietary concentrations

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Cyclohexadecen-1-one are not well-documented. Information on its bioavailability is also limited. It is known that the compound is a colourless to pale yellow clear liquid or crystallized substance .

Result of Action

It is known to enhance the activity of wst-8 in reconstituted systems with dietary concentrations

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it has been suggested that this compound may be toxic to wildlife and may have long-lasting effects on aquatic life . This could potentially affect the compound’s action and efficacy in environmental contexts.

Biochemical Analysis

Biochemical Properties

8-Cyclohexadecen-1-one plays a significant role in biochemical reactions, particularly in the formation of inclusion complexes with other molecules. It interacts with enzymes such as cyclodextrin glycosyltransferase, which catalyzes the conversion of starch into cyclodextrins. The compound forms a complex with gamma-cyclodextrin, enhancing its yield and selectivity . Additionally, this compound has been shown to enhance the activity of certain enzymes in reconstituted systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the activity of wst-8 in reconstituted systems, which suggests its potential impact on cellular metabolism . Furthermore, the compound’s interaction with olfactory receptors indicates its role in cell signaling pathways related to odor perception.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with olfactory receptors, triggering odor perception. The presence of a conjugated double bond in its structure may contribute to its binding affinity with these receptors. Additionally, the compound’s ability to form inclusion complexes with gamma-cyclodextrin suggests a mechanism involving non-covalent interactions, such as hydrogen bonding and van der Waals forces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound is known to be relatively stable, with a boiling point of 341.32°C and a melting point of 53.15°C Its stability allows for consistent results in in vitro and in vivo studies

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that its impact varies with different dosages. At lower doses, the compound enhances enzyme activity and cellular metabolism without significant adverse effects . At higher doses, potential toxic effects may be observed, necessitating careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to the formation of inclusion complexes with cyclodextrins. It interacts with enzymes such as cyclodextrin glycosyltransferase, which catalyzes the production of gamma-cyclodextrin from starch . The compound’s role in enhancing enzyme activity suggests its involvement in metabolic flux and the regulation of metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its hydrophobic nature allows it to interact with lipid membranes, facilitating its distribution across cellular compartments . The compound’s ability to form inclusion complexes also influences its localization and accumulation within specific tissues.

Subcellular Localization

This compound is localized within various subcellular compartments, including the endoplasmic reticulum and Golgi apparatus. Its hydrophobic nature and ability to form inclusion complexes with cyclodextrins suggest that it may be directed to specific organelles through targeting signals and post-translational modifications

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 8-Cyclohexadecen-1-one can be achieved through a multi-step process involving the conversion of a starting material to an intermediate, which is then further transformed to the final product.", "Starting Materials": [ "Cyclohexene", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Sodium ethoxide", "1-Hexadecene" ], "Reaction": [ "Step 1: Bromination of Cyclohexene using Bromine in Acetic acid to form 1-Bromo-cyclohexene", "Step 2: Reduction of 1-Bromo-cyclohexene using Sodium borohydride in Acetic acid to form Cyclohexene", "Step 3: Alkylation of Cyclohexene with 1-Hexadecene using Sodium ethoxide in Ethanol to form 8-Cyclohexadecen-1-ol", "Step 4: Oxidation of 8-Cyclohexadecen-1-ol using Sodium borohydride in Methanol to form 8-Cyclohexadecen-1-one" ] }

3100-36-5

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

(8E)-cyclohexadec-8-en-1-one

InChI

InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h1-2H,3-15H2/b2-1+

InChI Key

ZGEHHVDYDNXYMW-OWOJBTEDSA-N

Isomeric SMILES

C1CCC/C=C/CCCCCCC(=O)CCC1

SMILES

C1CCCC=CCCCCCCC(=O)CCC1

Canonical SMILES

C1CCCC=CCCCCCCC(=O)CCC1

3100-36-5

physical_description

Liquid

Pictograms

Environmental Hazard

synonyms

cyclohexadec-8-en-1-one

Origin of Product

United States

Synthesis routes and methods I

Procedure details

11.8 g of 1,2-epoxy-cyclohexadec-9-ene, 5 ml of N,N'-dimethyl ethylene urea and 0.5 g of sodium iodide were stirred at 200° C. for 6 hours. The result was 81% yield of cyclohexadec-8-en-1-one.
Name
1,2-epoxy-cyclohexadec-9-ene
Quantity
11.8 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N'-dimethyl ethylene urea
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
cyclohexadec-8-en-1-one
Yield
81%

Synthesis routes and methods II

Procedure details

7-Cyclohexadecen-1-one can be advantageously prepared from the known 1,8-cyclo-hexadecanedione by partial reduction and subsequent acid dehydration (a mixture of 7-cyclohexadecen-1-one and 8-cyclohexadecen-1-one is obtained). 8-Cyclohexadecen-1-one can be similarly obtained from the known 1,9-cyclohexadecanedione. A mixture of 1,8/1,9-cyclohexadecanediones can also be used and this is advantageous particularly for the preparation of the (E,Z)-7,8-cyclohexaden-1-one mixture. 1,8/1,9-cyclohexadecanediones are known for example from J. Org. Chem. 1968, 33, 4541 and U.S. Pat. No. 3,935,270.
Name
7-Cyclohexadecen-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-cyclohexadecen-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
8-cyclohexadecen-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the bioaccumulative potential of 8-Cyclohexadecen-1-one?

A: Research suggests that this compound, a fragrance ingredient, exhibits bioaccumulation potential. A study evaluating bioconcentration factors (BCFs) in rainbow trout found that this compound had a BCF ranging from 238 L kg-1 to 1147 L kg-1. [] This indicates that this compound can accumulate in organisms to levels higher than those found in the environment.

Q2: How does the structure of this compound relate to its antitumor activity?

A: The presence of a double bond in the macrocyclic ketone structure of this compound appears to be crucial for its antitumor and anti-invasive properties. A study comparing various macrocyclic ketones found that those with a double bond, especially this compound, exhibited stronger carcinostatic and invasion-inhibitory effects than their saturated counterparts. [] The researchers suggest that this activity may be linked to the compound's surface activity on cell membranes.

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